molecular formula C8H13N3OS B14913168 (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol

Cat. No.: B14913168
M. Wt: 199.28 g/mol
InChI Key: JJTQWXHOGLBWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is an organic compound that features a unique structure combining a thiadiazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol typically involves the formation of the thiadiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and subsequent cyclization with hydrazine hydrate. The azetidine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
  • (1-(3-Propyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
  • (1-(3-Butyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol

Uniqueness

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is unique due to the specific combination of the ethyl group on the thiadiazole ring and the azetidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethyl group may influence the compound’s lipophilicity and, consequently, its biological activity and solubility.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

[1-(3-ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol

InChI

InChI=1S/C8H13N3OS/c1-2-7-9-8(13-10-7)11-3-6(4-11)5-12/h6,12H,2-5H2,1H3

InChI Key

JJTQWXHOGLBWIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)N2CC(C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.